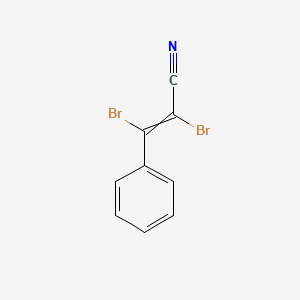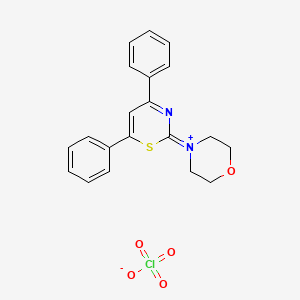
4-(4,6-Diphenyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,6-Diphenyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate is a chemical compound known for its unique structure and properties It belongs to the class of thiazine derivatives and is characterized by the presence of a morpholinium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Diphenyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate typically involves the reaction of 4,6-diphenyl-2H-1,3-thiazine with morpholine in the presence of perchloric acid. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol are used to dissolve the reactants.
Reaction Time: The reaction is usually allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4,6-Diphenyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazine derivatives with reduced functional groups.
Substitution: Formation of substituted thiazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4,6-Diphenyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 4-(4,6-Diphenyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4,6-Diphenyl-2H-1,3-thiazin-2-ylidene)piperidinium perchlorate
- 4-(4,6-Diphenyl-2H-1,3-thiazin-2-ylidene)pyrrolidinium perchlorate
Uniqueness
4-(4,6-Diphenyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate is unique due to its morpholinium ion, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
88626-11-3 |
|---|---|
Molekularformel |
C20H19ClN2O5S |
Molekulargewicht |
434.9 g/mol |
IUPAC-Name |
4-(4,6-diphenyl-1,3-thiazin-2-ylidene)morpholin-4-ium;perchlorate |
InChI |
InChI=1S/C20H19N2OS.ClHO4/c1-3-7-16(8-4-1)18-15-19(17-9-5-2-6-10-17)24-20(21-18)22-11-13-23-14-12-22;2-1(3,4)5/h1-10,15H,11-14H2;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
ZXZOMYSMGXYTTE-UHFFFAOYSA-M |
Kanonische SMILES |
C1COCC[N+]1=C2N=C(C=C(S2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2,6-Dioxopiperidin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14389660.png)
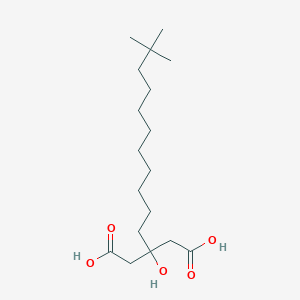

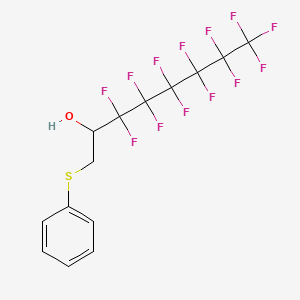
![2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-1-OL](/img/structure/B14389668.png)

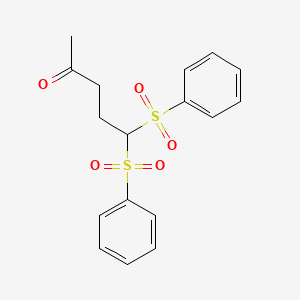
![[2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol](/img/structure/B14389687.png)
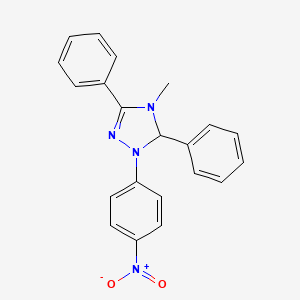
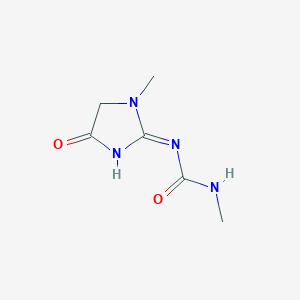

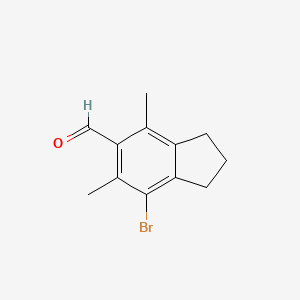
![N-Methyl-N'-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea](/img/structure/B14389708.png)
